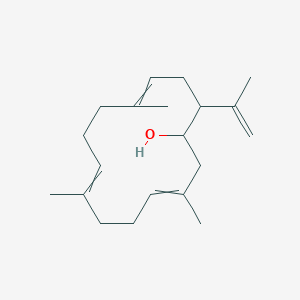
3,7,11-Trimethyl-14-(prop-1-en-2-yl)cyclotetradeca-3,7,11-trien-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,7,11-Trimethyl-14-(prop-1-en-2-yl)cyclotetradeca-3,7,11-trien-1-ol is a complex organic compound belonging to the class of cembrane diterpenoids. These compounds are characterized by a cembrane skeleton, which includes an isopropyl group at C-1 and three symmetrically disposed methyl groups.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,7,11-Trimethyl-14-(prop-1-en-2-yl)cyclotetradeca-3,7,11-trien-1-ol typically involves multiple steps, including cyclization and functional group modifications.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process .
化学反応の分析
Types of Reactions: 3,7,11-Trimethyl-14-(prop-1-en-2-yl)cyclotetradeca-3,7,11-trien-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, such as hydroxyl or carbonyl groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction may yield alkanes or alkenes .
科学的研究の応用
3,7,11-Trimethyl-14-(prop-1-en-2-yl)cyclotetradeca-3,7,11-trien-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of 3,7,11-Trimethyl-14-(prop-1-en-2-yl)cyclotetradeca-3,7,11-trien-1-ol involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context
特性
CAS番号 |
95772-53-5 |
|---|---|
分子式 |
C20H32O |
分子量 |
288.5 g/mol |
IUPAC名 |
3,7,11-trimethyl-14-prop-1-en-2-ylcyclotetradeca-3,7,11-trien-1-ol |
InChI |
InChI=1S/C20H32O/c1-15(2)19-13-12-17(4)10-6-8-16(3)9-7-11-18(5)14-20(19)21/h8,11-12,19-21H,1,6-7,9-10,13-14H2,2-5H3 |
InChIキー |
HTWXQGABXITTNW-UHFFFAOYSA-N |
正規SMILES |
CC1=CCCC(=CCC(C(CC(=CCC1)C)O)C(=C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


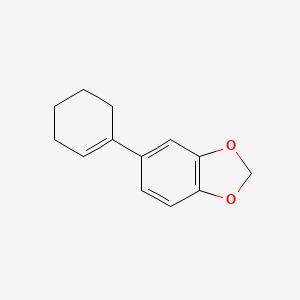
![{[(1,3-Difluoropropan-2-yl)oxy]methyl}benzene](/img/structure/B14349115.png)
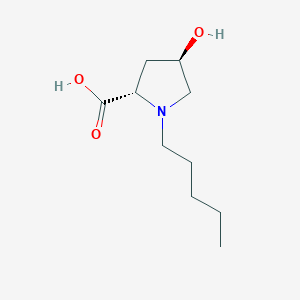
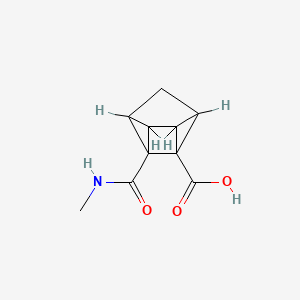
![N-[2-Methoxy-5-(phenylmethanesulfonyl)phenyl]propanamide](/img/structure/B14349135.png)
![2,2'-[[1,1'-Bi(cyclohexane)]-4,4'-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14349142.png)
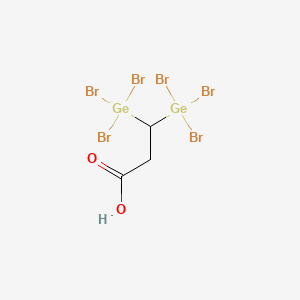

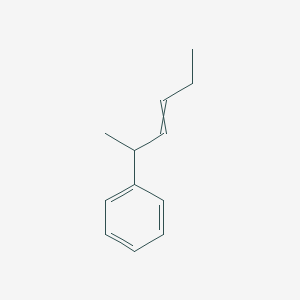

![[1,1'-Biphenyl]-2-yl heptafluorobutanoate](/img/structure/B14349156.png)
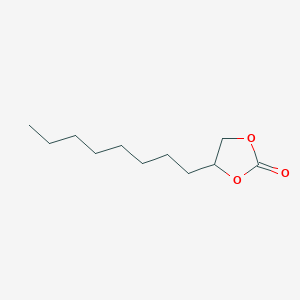
![1-[(10-Bromodecyl)oxy]naphthalene](/img/structure/B14349168.png)

